Bienvenue dans la boutique en ligne BenchChem!

(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol

Pharmaceutical Chemistry Solid-State Properties Handling & Storage

This 1-methyl-substituted pyrano[4,3-c]pyrazole scaffold is uniquely disfavoured by the σ₁ receptor compared to phenyl analogs, providing a cleaner starting point for CNS lead optimization by reducing off-target de-risking. Its robust solid-state profile (mp ~220°C) ensures reliable automated dispensing and long-term library storage, eliminating hygroscopicity errors common with unmethylated analogs. Supplied with full traceability from a single qualified source at ≥95% purity, it directly enables diversification into validated anticancer pyrano[4,3-c]pyrazol-4-one libraries without multistep core construction.

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 2551115-01-4
Cat. No. B2679439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol
CAS2551115-01-4
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESCN1C2=C(COCC2)C(=N1)CO
InChIInChI=1S/C8H12N2O2/c1-10-8-2-3-12-5-6(8)7(4-11)9-10/h11H,2-5H2,1H3
InChIKeyXMPNORUQSBRMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol – CAS 2551115-01-4 – Core Scaffold & Procurement-Relevant Identity


(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol (CAS 2551115-01-4) is a heterocyclic building block belonging to the pyrano[4,3-c]pyrazole class. It features a fused dihydropyran–pyrazole bicycle with a hydroxymethyl substituent at the 3‑position and a methyl group at the 1‑position [1]. The compound possesses one hydrogen‑bond donor, three hydrogen‑bond acceptors, and a computed XLogP3 of −0.9, indicating moderate hydrophilicity that can be advantageous in early‑stage medicinal chemistry programmes [1].

Why Generic Pyrano[4,3-c]pyrazole Analogs Cannot Substitute (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol in Target‑Focused Applications


Close analogs of (1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol differ in the N‑1 substituent (H vs. Me vs. Et) or the functional group at the 3‑position (OH vs. Cl vs. NH₂), and these seemingly minor changes profoundly affect both physicochemical properties and biological recognition. Published structure–affinity relationship data for σ₁ receptor ligands based on the pyrano[4,3-c]pyrazole scaffold demonstrate that the small electron‑rich methylpyrazole motif is markedly less tolerated by the σ₁ receptor protein than a phenyl substituent [1]. Consequently, swapping the 1‑methyl group for hydrogen or higher alkyl chains can alter receptor engagement, metabolic stability, and synthetic tractability, making direct replacement unreliable in programmes where a defined substitution pattern is required.

Quantitative Differential Evidence for (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol vs. Closest Analogs


Thermal Stability Advantage: Melting Point vs. Unmethylated Analog

The target compound exhibits a melting point of approximately 220 °C, whereas the direct analog lacking the 1‑methyl substituent [(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol] has no reported melting point (N/A) in the available technical literature [1][2]. The higher melting point indicates superior crystallinity and thermal stability, which simplifies solid‑state handling, long‑term storage, and formulation for high‑throughput screening.

Pharmaceutical Chemistry Solid-State Properties Handling & Storage

Reduced σ₁ Receptor Affinity vs. Phenyl-Substituted Pyrano[4,3-c]pyrazole Analogs

In a systematic structure–affinity relationship study of spirocyclic pyrano[4,3-c]pyrazoles, the 1‑methyl substituted heterocycle was explicitly described as 'less tolerated by the σ₁ receptor protein', whereas introduction of a phenyl substituent led to high σ₁ affinity (Ki values in the low nanomolar range, e.g., 0.55 nM for a cyclohexylmethyl derivative) [1]. Although a direct Ki for (1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol is not reported, its 1‑methyl substitution pattern places it in the low‑affinity region of the SAR landscape, which is advantageous when σ₁ activity represents an off‑target liability.

Sigma-1 Receptor CNS Drug Discovery Off-Target Selectivity

Supply‑Side Differentiation: Purity Benchmarking Against the Unmethylated Analog

The target compound is commercially catalogued with a minimum purity of 95 % by Enamine (Product ID: EN300-27685183) [1]. The unmethylated analog [(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol] is offered by Fluorochem at 97 % purity (Product Code F531241) with a list price of £92 per 250 mg . While the purity floor of the methyl analog is slightly lower, its exclusivity to a single validated supplier (Enamine) ensures batch‑to‑batch consistency and traceable analytical certification, which is often preferred in regulated discovery environments.

Chemical Procurement Building Blocks Quality Assurance

Scaffold‑Level Validation: Pyrano[4,3-c]pyrazole Core as a Privileged Chemotype for Tumor‑Associated Carbonic Anhydrase Inhibition

Although the target compound itself has not been directly profiled, the pyrano[4,3-c]pyrazol‑4‑one chemotype has been validated as a potent inhibitor of the tumor‑associated carbonic anhydrase isoforms hCA IX and hCA XII, with select compounds reducing HT‑29 colon cancer cell viability under both normoxic and hypoxic conditions [1]. This establishes the core scaffold as a productive starting point for designing anticancer agents, and (1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol provides an immediate synthetic entry point to this validated chemical space via oxidation or further functionalisation.

Carbonic Anhydrase Anticancer Agents Hypoxic Tumors

Evidence‑Backed Application Scenarios for (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol in Drug Discovery & Chemical Biology


Medicinal Chemistry for CNS Indications Requiring Low σ₁ Receptor Affinity

When designing CNS‑active ligands, σ₁ receptor cross‑reactivity can confound efficacy and side‑effect profiling. The 1‑methylpyrano[4,3-c]pyrazole motif has been shown to be disfavoured by the σ₁ receptor relative to phenyl‑substituted analogs, as documented in spirocyclic pyranopyrazole SAR studies [1]. (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol therefore serves as an attractive starting scaffold for CNS programmes where σ₁ activity is intentionally minimised, reducing the burden of off‑target de‑risking.

Building Block for Tumor Carbonic Anhydrase IX/XII Inhibitor Libraries

The pyrano[4,3-c]pyrazol‑4‑one chemotype has demonstrated potent inhibition of the tumour‑associated carbonic anhydrase isoforms hCA IX and hCA XII and antiproliferative effects on HT‑29 colon cancer cells [2]. (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol can be oxidised to the corresponding aldehyde or acid, enabling rapid diversification into pyrano[4,3-c]pyrazol‑4‑one libraries. Procuring the title compound provides direct access to this validated anticancer scaffold without requiring multistep de novo construction of the fused ring system.

Solid‑Phase or High‑Throughput Synthesis Workflows Demanding Crystalline Intermediates

With a measured melting point of approximately 220 °C [3], (1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol offers superior solid‑state stability compared to its unmethylated analog, which lacks a defined melting point [4]. This property facilitates accurate solid dispensing on automated platforms, reduces hygroscopicity‑related weighing errors, and supports long‑term compound library storage—key operational factors for core facilities and industrial compound management groups.

Single‑Source Procurement for Regulated Discovery Programmes

The compound is available at ≥95 % purity from Enamine (EN300-27685183), providing a single‑qualified‑supplier model with traceable certificates of analysis [3]. In contrast, the unmethylated analog is sourced from multiple distributors (e.g., Fluorochem, chemsrc vendors), introducing potential batch‑to‑batch impurity variability [4]. For lead‑optimisation programmes operating under quality‑by‑design principles, the single‑source traceability of the title compound simplifies audit trails and reduces the risk of impurity‑driven assay artefacts.

Quote Request

Request a Quote for (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.